Unveiling the In Vitro Mechanism of Action of 8-Chloro-2-phenylquinazoline: A Technical Guide to Kinase Inhibition and Apoptotic Pathways
Executive Summary 8-Chloro-2-phenylquinazoline (CAS 58058-52-9) is a highly privileged, nitrogen-containing heterocyclic scaffold utilized extensively in medicinal chemistry and oncology research[1]. While often serving...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
8-Chloro-2-phenylquinazoline (CAS 58058-52-9) is a highly privileged, nitrogen-containing heterocyclic scaffold utilized extensively in medicinal chemistry and oncology research[1]. While often serving as a critical synthetic intermediate, its core pharmacophore—the halogenated 2-phenylquinazoline moiety—is the structural foundation for numerous targeted therapeutics[2]. In vitro, derivatives of this scaffold function primarily as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) and robust inducers of apoptosis[3][4].
This technical guide dissects the causal mechanisms by which the 8-chloro-2-phenylquinazoline architecture disrupts cellular signaling, detailing the self-validating experimental workflows required to characterize its polypharmacological profile.
Core Mechanism 1: Competitive Inhibition of EGFR Tyrosine Kinase
The primary mechanism of action for quinazoline-based compounds is the competitive inhibition of the ATP-binding cleft within the intracellular catalytic domain of receptor tyrosine kinases, most notably EGFR[5].
The Structural Causality:
The quinazoline core is a bioisostere of the adenine ring of ATP[4]. When introduced in vitro, the nitrogen atoms (N1 and N3) of the quinazoline ring form critical, reversible hydrogen bonds with the hinge region of the kinase domain (specifically interacting with residues such as Met793 in EGFR)[6]. The 2-phenyl substitution is strategically positioned to occupy the hydrophobic specificity pocket, stabilizing the kinase in an inactive conformation[7].
Crucially, the addition of the 8-chloro substitution—an electron-withdrawing group—alters the electron density of the entire quinazoline ring. This modification not only enhances the binding affinity through stronger dipole interactions but also provides the steric bulk necessary to overcome resistance mutations (such as the T790M "gatekeeper" mutation) often observed in wild-type EGFR[6][8]. By physically blocking ATP from binding, the compound prevents receptor autophosphorylation, effectively severing the upstream signal required to activate the PI3K/AKT and RAS/MAPK pathways[5].
Fig 1: Mechanism of action of 8-chloro-2-phenylquinazoline via EGFR inhibition.
Core Mechanism 2: Cell Cycle Arrest and Apoptosis
The downstream consequence of cutting off the PI3K/AKT survival signal is profound cellular stress. In vitro studies evaluating 2-phenylquinazoline derivatives across human tumor cell lines (such as HeLa and A549) consistently demonstrate a highly specific phenotypic response: cell cycle arrest in the G0/G1 phase[7][9].
The Biological Causality:
Without AKT-mediated phosphorylation, the cell fails to degrade p21 (a cyclin-dependent kinase inhibitor) and simultaneously downregulates Cyclin D1. This prevents the cell from passing the G1/S checkpoint[9]. Prolonged arrest at this phase triggers mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol activates the apoptosome, leading to the cleavage of Caspase-9 and Caspase-3, ultimately resulting in programmed cell death[10].
In Vitro Experimental Protocols: A Self-Validating System
To rigorously validate the mechanism of action of a synthesized 8-chloro-2-phenylquinazoline derivative, researchers must employ a self-validating experimental cascade. This ensures that the observed cellular death is causally linked to the primary biochemical target, ruling out non-specific toxicity.
Fig 2: In vitro self-validating experimental workflow for quinazoline derivatives.
Protocol 1: Cell-Free Kinase Assay (ADP-Glo)
Purpose: To prove direct target engagement by isolating the kinase from confounding cellular variables like membrane permeability or efflux pumps.
Prepare a reaction mixture containing recombinant human EGFR kinase domain, ultra-pure ATP, and a generic tyrosine peptide substrate in a kinase buffer (pH 7.4).
Introduce the 8-chloro-2-phenylquinazoline derivative at varying concentrations (e.g., 0.1 nM to 10 μM) into a 384-well plate.
Incubate the microplate for 60 minutes at room temperature to allow competitive binding.
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete any unconsumed ATP.
Introduce the Kinase Detection Reagent, which converts the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.
Quantify luminescence; the signal is inversely proportional to the inhibitor's potency. Calculate the IC50 using non-linear regression.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Purpose: To confirm that the compound's cytotoxicity is driven by specific cell cycle arrest rather than non-specific necrosis[9].
Seed human cervical cancer (HeLa) or lung cancer (A549) cells in 6-well plates at a density of
2×105
cells/well and incubate overnight at 37°C[7][9].
Treat the cells with the established IC50 concentration of the quinazoline derivative for 24 and 48 hours.
Harvest the cells via trypsinization, wash twice with cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 hours.
Wash the fixed cells and resuspend in a staining buffer containing Propidium Iodide (PI) and RNase A (ensuring PI intercalates exclusively with DNA).
Analyze the samples via flow cytometry, gating the fluorescence intensity to quantify the G0/G1 (2N DNA content) and G2/M (4N DNA content) populations.
Protocol 3: Western Blotting for Phospho-Proteins
Purpose: To definitively link the observed G0/G1 arrest back to the initial EGFR kinase inhibition by evaluating downstream effectors.
Lyse the treated cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails.
Quantify total protein yield using a standard BCA assay.
Resolve 30 μg of protein extract via SDS-PAGE and transfer the proteins to a PVDF membrane.
Block the membrane and probe overnight with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, and phospho-AKT (Ser473).
Detect the bands using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL). A marked reduction in phospho-EGFR and phospho-AKT without a corresponding drop in total protein levels confirms the targeted mechanism of action.
Quantitative Data Interpretation
The structure-activity relationship (SAR) of halogenated 2-phenylquinazolines demonstrates a clear correlation between target affinity and cellular phenotype. Below is a summary of representative quantitative data for this pharmacophore class across standard in vitro models[7][10][11].
Parameter
Biological Target / Cell Line
Representative IC50 / EC50
Mechanistic Implication
Kinase Inhibition
EGFR (Wild-Type)
2.0 - 5.0 nM
Potent, direct ATP-competitive binding at the catalytic cleft.
Cytotoxicity
HeLa (Cervical Adenocarcinoma)
1.5 - 6.0 μM
Robust induction of G0/G1 cell cycle arrest and apoptosis.
Cytotoxicity
A549 (Non-Small Cell Lung Cancer)
2.5 - 15.0 μM
Blockade of PI3K/AKT survival pathways in respiratory models.
Cytotoxicity
WI-38 (Normal Human Fibroblasts)
> 40.0 μM
Low toxicity in non-malignant cells, indicating a favorable therapeutic window.
References
Copper-Catalyzed Multicomponent Domino Reaction of 2-Bromoaldehydes, Benzylamines, and Sodium Azide for the Assembly of Quinazoline Derivatives
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Synthesis and Cytotoxicity of 2-phenylquinazolin-4(3H)-one Derivatives
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors
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Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy
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Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents
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Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties
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Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors
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Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors
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An In-Depth Technical Guide to the Receptor Binding Affinity and Kinetics of 8-Chloro-2-phenylquinazoline
Foreword: Charting the Pharmacological Profile of a Novel Quinazoline Ligand In the landscape of contemporary drug discovery, the quinazoline scaffold stands as a privileged structure, a testament to its remarkable versa...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting the Pharmacological Profile of a Novel Quinazoline Ligand
In the landscape of contemporary drug discovery, the quinazoline scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential. Derivatives of this heterocyclic system have been successfully developed as anticancer agents, anti-inflammatory molecules, and modulators of the central nervous system.[1][2][3] This guide focuses on a specific, yet under-characterized member of this family: 8-Chloro-2-phenylquinazoline. Our objective is to provide a comprehensive, field-proven framework for elucidating its complete receptor binding profile, with a particular focus on the γ-aminobutyric acid type A (GABA-A) receptor, a prominent target for quinazoline-based neuromodulators.[4][5][6]
This document eschews a conventional, templated approach. Instead, it is structured to mirror the logical and iterative process of pharmacological characterization, from initial binding assessment to the fine-grained analysis of kinetic interactions. It is intended for researchers, medicinal chemists, and drug development professionals who seek not just to follow a protocol, but to understand the intricate causality behind each experimental choice. Herein, we present a self-validating system of methodologies designed to deliver a robust and reproducible characterization of 8-Chloro-2-phenylquinazoline's receptor binding affinity and kinetics.
The GABA-A Receptor: A Prime Target for Neuromodulatory Quinazolines
The GABA-A receptor is a pentameric ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission throughout the central nervous system. Its structural and functional diversity, arising from a wide array of subunit combinations, offers a rich tapestry of pharmacological targets for therapeutic intervention in conditions such as anxiety, epilepsy, and sleep disorders. The benzodiazepine binding site on the GABA-A receptor is a particularly well-established target for small molecule modulators, and a variety of quinazoline derivatives have been shown to interact with this site, exhibiting a range of effects from agonism to antagonism.[4][5][6]
The rationale for investigating the interaction of 8-Chloro-2-phenylquinazoline with the GABA-A receptor is therefore twofold: the established precedent of quinazoline scaffolds as GABA-A modulators, and the potential for the specific substitution pattern (an 8-chloro and a 2-phenyl group) to confer novel selectivity and potency.
Signaling Pathway Overview
Caption: Hypothesized signaling pathway of 8-Chloro-2-phenylquinazoline at the GABA-A receptor.
Proposed Synthetic Route for 8-Chloro-2-phenylquinazoline
A robust and scalable synthetic route is paramount for producing the high-purity compound required for rigorous pharmacological assays. Based on established methodologies for quinazoline synthesis, the following route is proposed for 8-Chloro-2-phenylquinazoline.[7][8][9]
Caption: A proposed synthetic pathway for 8-Chloro-2-phenylquinazoline.
Determination of Binding Affinity: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays are predicated on the principle of competition between a radiolabeled ligand and the unlabeled test compound for a finite number of receptor binding sites.
Essential Preliminary Step: Membrane Preparation
The quality of the receptor preparation is critical for the success of any binding assay. The following protocol outlines the preparation of rat cortical membranes, which are a rich source of GABA-A receptors.
Step-by-Step Protocol for Membrane Preparation:
Tissue Homogenization: Homogenize whole rat cerebral cortices in 20 volumes of ice-cold 0.32 M sucrose solution.
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
High-Speed Centrifugation: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
Washing: Resuspend the pellet in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) and repeat the high-speed centrifugation. This step is repeated three times to wash the membranes and remove endogenous GABA.
Final Preparation: Resuspend the final pellet in a small volume of Tris-HCl buffer.
Protein Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
Storage: Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay: Determining Kd and Bmax
A saturation binding assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in the membrane preparation. [3H]-Flumazenil is a suitable radioligand for the benzodiazepine site on the GABA-A receptor.
Step-by-Step Protocol for Saturation Binding Assay:
Assay Setup: In a 96-well plate, add increasing concentrations of [3H]-Flumazenil (e.g., 0.1-30 nM) in duplicate.
Non-Specific Binding: To a parallel set of wells, add the same concentrations of [3H]-Flumazenil along with a high concentration of a non-labeled competitor (e.g., 10 µM Diazepam) to determine non-specific binding.
Incubation: Add the membrane preparation (50-100 µg of protein per well) to all wells. The final assay volume should be consistent (e.g., 250 µL). Incubate for 60 minutes on ice.
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
Washing: Wash the filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of [3H]-Flumazenil and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.
Competition Binding Assay: Determining Ki
The competition binding assay measures the ability of the unlabeled test compound (8-Chloro-2-phenylquinazoline) to displace the radioligand from the receptor, from which the inhibition constant (Ki) can be derived.
Step-by-Step Protocol for Competition Binding Assay:
Assay Setup: In a 96-well plate, add a fixed concentration of [3H]-Flumazenil (at its Kd value determined from the saturation assay).
Test Compound Addition: Add increasing concentrations of 8-Chloro-2-phenylquinazoline (e.g., 10-10 to 10-5 M) to the wells in triplicate.
Controls: Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and 10 µM Diazepam).
Incubation, Termination, and Counting: Follow steps 3-6 from the saturation binding assay protocol.
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of 8-Chloro-2-phenylquinazoline. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Binding Affinity Data
The following table presents hypothetical, yet plausible, binding affinity data for 8-Chloro-2-phenylquinazoline at the GABA-A receptor, based on data for structurally related compounds.[5][6]
Parameter
Value
Description
Kd ([3H]-Flumazenil)
1.5 nM
Equilibrium dissociation constant of the radioligand.
Bmax
1.2 pmol/mg protein
Maximum number of binding sites in the membrane preparation.
IC50
25 nM
Concentration of 8-Chloro-2-phenylquinazoline that inhibits 50% of specific radioligand binding.
Ki
15 nM
Inhibition constant for 8-Chloro-2-phenylquinazoline.
While radioligand binding assays provide crucial information about binding affinity at equilibrium, Surface Plasmon Resonance (SPR) offers a real-time, label-free method to determine the kinetics of the interaction, namely the association rate constant (kon) and the dissociation rate constant (koff).[10][11][12]
Principles of SPR for Membrane Protein Analysis
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. For membrane proteins like the GABA-A receptor, the protein must be captured on the sensor chip in a functionally active state, often within a lipid environment.
Workflow for SPR-based Kinetic Analysis
Caption: General workflow for determining binding kinetics using Surface Plasmon Resonance.
Step-by-Step Protocol for SPR Kinetic Analysis
Receptor Preparation: Purify GABA-A receptors from a suitable expression system (e.g., HEK293 cells) and solubilize them in a mild detergent that preserves their native conformation.
Sensor Chip Preparation: Covalently immobilize a high-affinity antibody specific for one of the GABA-A receptor subunits (e.g., anti-gamma subunit) onto a carboxymethylated dextran sensor chip using standard amine coupling chemistry.
Receptor Capture: Inject the solubilized GABA-A receptor preparation over the antibody-coated surface to achieve a stable capture level.
Kinetic Measurement:
Association: Inject a series of concentrations of 8-Chloro-2-phenylquinazoline over the captured receptor surface and a reference surface (with only the antibody) and monitor the binding response in real-time.
Dissociation: After the association phase, switch to a continuous flow of buffer and monitor the dissociation of the compound from the receptor.
Regeneration: Inject a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the captured receptor and any bound analyte, preparing the surface for the next cycle.
Data Analysis: Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams. Globally fit the association and dissociation curves from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff. The equilibrium dissociation constant (KD) can then be calculated as koff/kon.
Hypothetical Kinetic and Thermodynamic Data
The following table presents hypothetical kinetic and thermodynamic data for the interaction of 8-Chloro-2-phenylquinazoline with the GABA-A receptor, which could be obtained from SPR analysis.
Parameter
Value
Description
kon (Association Rate)
1 x 105 M-1s-1
Rate at which the compound binds to the receptor.
koff (Dissociation Rate)
1.5 x 10-3 s-1
Rate at which the compound dissociates from the receptor.
KD (Equilibrium Dissociation Constant)
15 nM
Affinity of the compound for the receptor (koff/kon).
Conclusion and Future Directions
This guide has outlined a rigorous and comprehensive experimental framework for the detailed characterization of the binding affinity and kinetics of 8-Chloro-2-phenylquinazoline at the GABA-A receptor. By systematically employing radioligand binding assays and surface plasmon resonance, researchers can obtain a complete pharmacological profile of this novel compound. The hypothetical data presented serves as a plausible illustration of the expected outcomes based on the behavior of structurally related molecules.
The true value of this work lies in its application. A thorough understanding of the binding characteristics of 8-Chloro-2-phenylquinazoline will pave the way for further investigations into its functional activity (e.g., using electrophysiology to determine if it is an agonist, antagonist, or inverse agonist), its selectivity for different GABA-A receptor subunit combinations, and its potential as a lead compound for the development of novel therapeutics for neurological disorders.
References
Castellano, S., Taliani, S., Viviano, M., Milite, C., Da Pozzo, E., Costa, B., Barresi, E., Bruno, A., Cosconati, S., Marinelli, L., Greco, G., Novellino, E., Sbardella, G., Da Settimo, F., & Martini, C. (2014). Structure-activity relationship refinement and further assessment of 4-phenylquinazoline-2-carboxamide translocator protein ligands as antiproliferative agents in human glioblastoma tumors. Journal of Medicinal Chemistry, 57(6), 2413–2428. [Link]
Chakraborty, G., Sikari, R., Das, S., Mondal, R., Sinha, S., Banerjee, S., & Paul, N. D. (2019). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes leading to a wide range of 2-substituted quinazolines. The Journal of Organic Chemistry, 84(5), 2626–2641. [Link]
Chen, Z., Chen, J., Liu, M., Ding, J., Gao, W., Huang, X., & Wu, H. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes leads to a wide range of 2-substituted quinazolines. The Journal of Organic Chemistry, 78(21), 11342–11348. [Link]
Jones, D. T., & Reed, J. W. (2007). Differences in kinetics of structurally related competitive GABA(A) receptor antagonists. British Journal of Pharmacology, 150(6), 734–742. [Link]
Fab-Induced Stabilization of an Ion Channel Receptor Enables Mechanistic Characterization of Small-Molecule Therapeutics. (2025). Analytical Chemistry. [Link]
Hahnefeld, C., Drewianka, S., & Herberg, F. W. (2003). Determination of kinetic data using surface plasmon resonance biosensors. In Methods in Molecular Biology (Vol. 248, pp. 299–320). Humana Press. [Link]
Hosie, A. M., Wilkins, M. E., & Smart, T. G. (2006). Neurosteroid binding sites on GABAA receptors. Pharmacology & Therapeutics, 116(1), 7–19. [Link]
Lanza, F., Sanna, F., Pisu, C., Pireddu, R., Sanna, E., & Carta, A. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13032. [Link]
Rich, R. L., & Myszka, D. G. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 462–467. [Link]
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Lanza, F., Sanna, F., Pisu, C., Pireddu, R., Sanna, E., & Carta, A. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13032. [Link]
Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2016). Quinazoline derivatives: a comprehensive review of their biological activities. Molecules, 21(4), 486. [Link]
Hameed, A., Al-Rashida, M., Uroos, M., & Khan, K. M. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative review. Journal of Chemistry, 2018, 1–27. [Link]
Lanza, F., Sanna, F., Pisu, C., Pireddu, R., Sanna, E., & Carta, A. (2017). Identification of a New Pyrazolo[1,5-a]quinazoline Ligand Highly Affine to γ-Aminobutyric Type A (GABAA) Receptor Subtype with Anxiolytic-Like and Antihyperalgesic Activity. Journal of Medicinal Chemistry, 60(23), 9581–9593. [Link]
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Comprehensive Toxicity and Safety Profile of 8-Chloro-2-phenylquinazoline: A Preclinical Whitepaper
Executive Summary & Chemical Identity 8-Chloro-2-phenylquinazoline (CAS No. 58058-52-9) is a synthetic nitrogen-containing heterocyclic compound characterized by a quinazoline core, an 8-chloro substitution, and a 2-phen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
8-Chloro-2-phenylquinazoline (CAS No. 58058-52-9) is a synthetic nitrogen-containing heterocyclic compound characterized by a quinazoline core, an 8-chloro substitution, and a 2-phenyl moiety. In medicinal chemistry, the quinazoline ring is widely recognized as a "privileged scaffold," forming the structural foundation for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) and emerging efflux pump inhibitors[1].
While 8-Chloro-2-phenylquinazoline is primarily utilized as a highly versatile building block in early-stage drug discovery, understanding its intrinsic safety profile is critical. The specific substitution pattern on the quinazoline core strictly dictates the molecule's pharmacokinetic behavior, off-target liabilities, and potential for bioactivation. This whitepaper synthesizes the predictive toxicology, in vitro safety pharmacology, and self-validating experimental workflows necessary to evaluate this compound and its derivatives in preclinical development.
Structural Alerts and Predictive Toxicology
The safety profile of any quinazoline derivative is heavily influenced by its lipophilicity and electron distribution. The structural features of 8-Chloro-2-phenylquinazoline present specific toxicological alerts:
Lipophilicity and Membrane Accumulation: The introduction of a chlorine atom at the C8 position, combined with the bulky, hydrophobic C2-phenyl group, significantly increases the partition coefficient (LogP)[2]. High lipophilicity (cLogP > 3) is a known driver of non-specific membrane binding, which correlates strongly with off-target ion channel blockade (particularly hERG) and phospholipidosis.
Metabolic Liability: The unsubstituted regions of the quinazoline and phenyl rings are highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes. This can lead to the formation of reactive electrophilic epoxides or quinone-imines, which are classical culprits in drug-induced liver injury (DILI).
Table 1: Predictive and Representative In Vitro Toxicity Parameters
Note: Values are extrapolated from validated structure-activity relationship (SAR) models of closely related 2-phenylquinazoline analogs.
Parameter
Predictive Value
Toxicological Implication
Molecular Weight
240.69 g/mol
Favorable for oral bioavailability; allows rapid cellular diffusion.
cLogP (Lipophilicity)
~3.8 - 4.2
Elevated risk of hERG binding and intracellular accumulation.
hERG IC50 (Estimated)
1.0 - 5.0 µM
Moderate risk of QT prolongation; requires structural mitigation.
Hepatocyte CC50
> 20 µM
Potential for dose-dependent cytotoxicity via reactive metabolites.
CYP3A4 Inhibition
Moderate
Risk of drug-drug interactions (DDIs) via competitive inhibition.
In Vitro Safety Pharmacology
Cardiotoxicity: The hERG Liability
A primary hurdle in the development of quinazoline-based therapeutics is their propensity to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization and potentially fatal Torsades de Pointes[3]. The hydrophobic 2-phenyl group and the electron-withdrawing 8-chloro substitution create an ideal pharmacophore for binding within the central cavity of the hERG channel pore[4]. Mitigating this liability often requires reducing overall lipophilicity or introducing steric bulk that disrupts the optimal binding conformation within the channel[4].
Hepatotoxicity: Oxidative Stress and Bioactivation
Hepatotoxicity is a well-documented class effect of quinazoline-based therapeutics (e.g., EGFR-TKIs)[5]. The mechanism is rarely simple direct cytotoxicity; rather, it is driven by metabolic bioactivation. When 8-Chloro-2-phenylquinazoline undergoes hepatic metabolism, CYP450 enzymes can generate reactive intermediates. These electrophiles covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH). The resulting loss of antioxidant defense triggers mitochondrial oxidative stress, accumulation of reactive oxygen species (ROS), and ultimately, hepatocyte apoptosis[5].
Mechanistic Pathways & Screening Workflows
Mechanistic pathway of quinazoline-induced hepatotoxicity via oxidative stress.
Preclinical toxicity screening cascade for quinazoline derivatives.
Experimental Protocols for Safety Validation
To ensure scientific integrity, toxicity assessments must move beyond simple endpoint assays and utilize self-validating physiological models. The following protocols detail the causality and validation mechanics for screening 8-Chloro-2-phenylquinazoline.
Protocol 1: Functional hERG Screening via Automated Patch-Clamp
Causality: While high-throughput radioligand binding assays can indicate hERG affinity, they cannot differentiate between channel blockers and non-functional binders. Whole-cell automated patch-clamp directly measures the functional tail current, providing the precise IC50 required to calculate a therapeutic safety margin (aiming for >30-fold between IC50 and Cmax)[4].
Step-by-Step Methodology:
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.
Configuration: Introduce cells to the automated patch-clamp system (e.g., QPatch). Apply negative pressure to achieve a >1 GΩ seal, followed by a suction pulse to rupture the membrane and achieve whole-cell configuration.
Voltage Protocol: Apply a depolarizing pulse (+20 mV for 2 seconds) to activate and inactivate the channels, followed by a repolarizing step (-50 mV for 2 seconds) to elicit the outward tail current.
Compound Application: Perfuse 8-Chloro-2-phenylquinazoline at escalating concentrations (0.1 µM to 30 µM). Allow 3-5 minutes per concentration to reach steady-state block.
System Validation (Self-Correction): The assay is internally validated by a vehicle control (0.1% DMSO) to ensure baseline stability, and a positive control (100 nM Dofetilide) which must produce >80% tail current inhibition. If Dofetilide fails, the recording plate is discarded.
Protocol 2: 3D HepG2 Spheroid Assay for Hepatotoxicity
Causality: Traditional 2D hepatic monocultures rapidly lose CYP450 expression, rendering them blind to toxicity driven by reactive metabolites. 3D spheroids maintain metabolic competency and cellular architecture for weeks, allowing for the detection of delayed, bioactivation-dependent hepatotoxicity[5].
Step-by-Step Methodology:
Spheroid Formation: Seed HepG2 cells (1,000 cells/well) in ultra-low attachment (ULA) 96-well plates. Centrifuge lightly and incubate for 4 days to allow tight spheroid aggregation.
Dosing: Treat spheroids with 8-Chloro-2-phenylquinazoline (1 µM to 100 µM) over a 14-day repeated dosing schedule (media/drug replacement every 3 days).
Endpoint Analysis: Assess cellular ATP content using a 3D-optimized luminescent viability assay (e.g., CellTiter-Glo 3D) to quantify metabolically active cells.
System Validation (Self-Correction): The system's metabolic competency is validated by running Chlorpromazine (a known DILI-inducing agent) in parallel. A significant leftward shift in the Chlorpromazine IC50 over the 14-day period confirms that the spheroids are actively metabolizing compounds into toxic intermediates.
Advanced Application Note: HPLC Method Development and ICH Q2(R2) Validation for 8-Chloro-2-phenylquinazoline
Introduction & Physicochemical Profiling The quantification of novel pharmacophores requires highly specific and robust analytical techniques. 8-Chloro-2-phenylquinazoline (CAS: 58058-52-9) is a synthetic quinazoline der...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Profiling
The quantification of novel pharmacophores requires highly specific and robust analytical techniques. 8-Chloro-2-phenylquinazoline (CAS: 58058-52-9) is a synthetic quinazoline derivative characterized by a fused bicyclic system containing two nitrogen atoms, substituted with a chlorine atom at the C8 position and a phenyl ring at the C2 position[1]. Quinazoline derivatives are frequently investigated for their potent anticancer, anti-inflammatory, and kinase-inhibitory activities[2][3].
To develop a self-validating and reliable High-Performance Liquid Chromatography (HPLC) method, we must first analyze the causality between the molecule's physicochemical properties and its chromatographic behavior:
Lipophilicity & Retention: The presence of the bulky phenyl group and the highly electronegative chloro substituent significantly increases the molecule's hydrophobicity (LogP). This dictates the necessity for a Reversed-Phase (RP-HPLC) approach utilizing a highly retentive non-polar stationary phase (e.g., C18).
Ionization & Peak Shape: The quinazoline core contains weakly basic nitrogen atoms (N1 and N3). If analyzed in an unbuffered aqueous mobile phase, these nitrogens can undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica matrix of the column. This causality directly leads to severe peak tailing[4]. Therefore, the method must employ an end-capped stationary phase and a strictly pH-controlled mobile phase to suppress silanol ionization and maintain the analyte in a consistent neutral state.
Chromophore & Detection: The highly conjugated aromatic system of the quinazoline ring, extended by the C2-phenyl group, provides strong UV absorbance. While quinazolines typically exhibit two main absorption bands (240–300 nm and 310–425 nm)[4], 254 nm is selected as the optimal wavelength for maximum sensitivity and baseline stability.
Method Development Strategy
The development of this method prioritizes a "Quality by Design" (QbD) approach, ensuring that the final protocol is not just functional, but inherently robust against routine laboratory variations.
Fig 1. Systematic RP-HPLC method development workflow for 8-Chloro-2-phenylquinazoline.
Stationary Phase Selection
An Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent is selected. The double end-capping of this column neutralizes residual silanols, which is the primary mechanistic choice to prevent the tailing of the basic quinazoline nitrogens.
Mobile Phase Composition & pH
A mixture of Acetonitrile (ACN) and an aqueous buffer is utilized. ACN is preferred over methanol due to its lower viscosity (resulting in lower system backpressure) and its ability to provide sharper peak shapes for rigid aromatic compounds[2].
To control the pH, a 10 mM Ammonium Acetate buffer adjusted to pH 5.0 (using glacial acetic acid) is employed. At pH 5.0, the silica support is stable, and the weak basicity of the quinazoline is managed, ensuring reproducible retention times.
Elution Mode
Given the high lipophilicity of 8-Chloro-2-phenylquinazoline, an isocratic elution profile of Buffer:ACN (30:70, v/v) is sufficient to elute the compound within a practical runtime (< 8 minutes) while maintaining a capacity factor (
k′
) between 2 and 10.
Optimized Chromatographic Conditions
The following table summarizes the finalized, optimized parameters required to execute this method.
To ensure this method acts as a self-validating system, precise execution of the preparation steps is mandatory.
Protocol A: Preparation of Mobile Phase
Aqueous Buffer: Dissolve 0.77 g of HPLC-grade Ammonium Acetate in 1000 mL of Milli-Q water (18.2 MΩ·cm).
pH Adjustment: Add glacial acetic acid dropwise while monitoring with a calibrated pH meter until the solution reaches pH 5.0 ± 0.05.
Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane filter under vacuum to remove particulates.
Blending: Mix 300 mL of the filtered buffer with 700 mL of HPLC-grade Acetonitrile.
Degassing: Sonicate the mixture for 10 minutes or use an inline vacuum degasser to prevent baseline noise caused by micro-bubbles in the detector flow cell[4].
Protocol B: Preparation of Standard Solutions
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 8-Chloro-2-phenylquinazoline reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (to ensure complete solubilization of the lipophilic solid), sonicate for 5 minutes, and make up to the mark with Acetonitrile.
Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Make up to volume with the Diluent (Mobile Phase) . Crucial Step: Diluting in the mobile phase prevents peak fronting that occurs when the injection solvent is stronger than the mobile phase.
ICH Q2(R2) Method Validation Lifecycle
This method must be validated according to the current (effective June 2024)[5][6]. The validation proves that the analytical procedure is "fit for its intended purpose"[7].
Fig 2. ICH Q2(R2) analytical method validation lifecycle and parameter dependencies.
Validation Parameters and Acceptance Criteria
The following table outlines the specific experimental design and acceptance criteria for validating the 8-Chloro-2-phenylquinazoline assay.
Validation Parameter
ICH Q2(R2) Experimental Design
Acceptance Criteria
Specificity
Inject blank (diluent), placebo (if applicable), and analyte spiked with known impurities/degradation products[8].
No interfering peaks at the retention time of 8-Chloro-2-phenylquinazoline. Peak purity angle < purity threshold (via PDA detector).
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (25, 37.5, 50, 62.5, 75 µg/mL). Inject in triplicate[8].
Correlation coefficient (
R2
)
≥0.999
. Y-intercept
≤2.0%
of the response at 100% level.
Accuracy (Recovery)
Spike known amounts of analyte into blank matrix at 3 levels (80%, 100%, 120% of target). Prepare 3 replicates per level (9 determinations total)[8].
Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability)
6 independent sample preparations at 100% test concentration (50 µg/mL), analyzed by the same analyst on the same day.
Relative Standard Deviation (%RSD) of peak areas
≤2.0%
.
Intermediate Precision
6 independent sample preparations analyzed on a different day, by a different analyst, using a different HPLC system.
Overall %RSD (n=12)
≤2.0%
.
Robustness
Deliberate, small variations in method parameters: Flow rate (± 0.1 mL/min), Column Temp (± 2 °C), Mobile Phase organic ratio (± 2%).
System suitability criteria must still be met. %RSD of peak areas
≤2.0%
.
LOD & LOQ
Based on Signal-to-Noise (S/N) ratio from low-concentration injections.
According to ICH Q2(R2), System Suitability Testing is an integral part of many analytical procedures[8]. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Before initiating any validation sequence or routine analysis of 8-Chloro-2-phenylquinazoline, the following SST parameters must be verified using 5 replicate injections of the Working Standard (50 µg/mL). If these criteria fail, the system is not validated for that specific run, enforcing the self-validating nature of the protocol.
SST Parameter
Formula / Definition
Acceptance Limit
Troubleshooting Causality
%RSD of Peak Area
Standard deviation / Mean × 100
≤2.0%
High RSD indicates injector leaks, air bubbles, or incomplete sample loop filling[4].
Tailing Factor (
Tf
)
W0.05/2f
(where
f
is the front half of the peak width at 5% height)
≤1.5
Tf>1.5
indicates secondary silanol interactions, column degradation, or dead volume[4].
Theoretical Plates (
N
)
16×(tR/W)2
≥3000
Low
N
indicates column channeling, loss of stationary phase, or improper flow rate.
Retention Time Drift
Variation across 5 injections
≤1.0%
Drift indicates temperature fluctuations or improper mobile phase mixing/degassing[4].
References
Determination of the Stabilities of New Quinazoline Derivatives by HPLC
Source: Taylor & Francis / Journal of Liquid Chromatography & Related Technologies
URL:[Link]
Copper-Catalyzed Multicomponent Domino Reaction of 2-Bromoaldehydes, Benzylamines, and Sodium Azide for the Assembly of Quinazoline Derivatives
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent
Source: Semantic Scholar / Indian Journal of Pharmaceutical Sciences
URL:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained
Source: IntuitionLabs
URL:[Link]
The Synthetic Utility of 8-Chloro-2-phenylquinazoline in Modern Heterocyclic Chemistry: Application Notes and Protocols
Introduction: The Quinazoline Scaffold and the Strategic Importance of 8-Chloro-2-phenylquinazoline The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of medicinal chemistry.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinazoline Scaffold and the Strategic Importance of 8-Chloro-2-phenylquinazoline
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.[3][4] The functionalization of the quinazoline core, particularly at the 2- and 8-positions, is a key strategy for modulating the pharmacological profile of these compounds.[5][6] In this context, 8-chloro-2-phenylquinazoline emerges as a highly versatile and strategically important building block in heterocyclic organic synthesis.
The presence of a chlorine atom at the 8-position provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.[7] The phenyl group at the 2-position, often introduced early in the synthetic sequence, can serve as a crucial pharmacophoric element or a platform for further functionalization.[8][9][10]
This technical guide provides an in-depth exploration of the applications of 8-chloro-2-phenylquinazoline in heterocyclic organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
The chloro-substituent at the 8-position of the quinazoline ring is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[11][12] We will focus on three of the most widely employed transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis for the formation of C-C bonds.[13][14] In the context of 8-chloro-2-phenylquinazoline, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 8-position, leading to the synthesis of 2,8-disubstituted quinazolines. These products are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[15][16][17]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is crucial for the efficiency of the reaction, especially with less reactive aryl chlorides.[13]
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Chloro-2-phenylquinazoline with Arylboronic Acids
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 8-chloro-2-phenylquinazoline with a variety of aryl- and heteroarylboronic acids. Microwave-assisted synthesis can be employed for accelerated reaction times.[10][18]
Materials:
8-Chloro-2-phenylquinazoline
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (2-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture like DMF/water)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: To an oven-dried Schlenk tube or microwave-safe vial, add 8-chloro-2-phenylquinazoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%), and the base (e.g., K₂CO₃; 2.0 eq).
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1) to achieve a concentration of approximately 0.1 M relative to the quinazoline.
Reaction:
Conventional Heating: Place the reaction mixture in a pre-heated oil bath at 80-110 °C and stir for 4-24 hours.
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 120-150 °C for 10-30 minutes.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-phenylquinazoline.
Data Presentation: Representative Substrate Scope and Yields for Suzuki-Miyaura Coupling
Entry
Arylboronic Acid
Catalyst/Ligand
Base
Solvent
Time (h) / (min)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
12 h
~85
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂
Cs₂CO₃
Toluene
8 h
~90
3
3-Pyridylboronic acid
XPhos Pd G2
K₃PO₄
Dioxane
4 h
~88
4
2-Thienylboronic acid
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
30 min (MW)
~92
Note: Yields are approximate and based on analogous reactions reported in the literature. Optimization for specific substrates may be required.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Synthesis of 8-Aryl-2-phenylquinazolines.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[19][20] Applying this reaction to 8-chloro-2-phenylquinazoline allows for the introduction of a diverse range of primary and secondary amines at the 8-position, leading to the synthesis of 8-amino-2-phenylquinazoline derivatives. These compounds are valuable intermediates for the synthesis of kinase inhibitors and other therapeutic agents.[21][22][23]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a sterically hindered and electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive aryl chlorides.[7][20]
Experimental Protocol: Buchwald-Hartwig Amination of 8-Chloro-2-phenylquinazoline
This protocol provides a general procedure for the Buchwald-Hartwig amination of 8-chloro-2-phenylquinazoline with primary and secondary amines.
Materials:
8-Chloro-2-phenylquinazoline
Primary or secondary amine (1.1 - 1.5 equivalents)
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add 8-chloro-2-phenylquinazoline (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃; 2 mol%), and the phosphine ligand (e.g., XPhos; 4 mol%).
Reagent Addition: Add the base (e.g., NaOtBu; 1.5 eq) and the anhydrous, degassed solvent (e.g., toluene). Finally, add the amine (1.2 eq).
Reaction: Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring for 2-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 8-amino-2-phenylquinazoline derivative.
Data Presentation: Representative Substrate Scope and Yields for Buchwald-Hartwig Amination
Entry
Amine
Catalyst/Ligand
Base
Solvent
Temperature (°C)
Yield (%)
1
Morpholine
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
100
~95
2
Aniline
Pd(OAc)₂ / SPhos
Cs₂CO₃
Dioxane
110
~88
3
Benzylamine
Pd₂(dba)₃ / BrettPhos
K₃PO₄
Toluene
90
~92
4
n-Butylamine
Pd₂(dba)₃ / XPhos
NaOtBu
Dioxane
100
~90
Note: Yields are approximate and based on analogous reactions reported in the literature. Optimization for specific substrates is recommended.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[24][25] When applied to 8-chloro-2-phenylquinazoline, this reaction enables the introduction of an alkynyl group at the 8-position, yielding 8-alkynyl-2-phenylquinazolines. These compounds can serve as versatile intermediates for further transformations, such as cyclization reactions to form more complex heterocyclic systems.[26][27]
Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate and subsequent reductive elimination. The copper cycle involves the deprotonation of the terminal alkyne by a base and the formation of the copper(I) acetylide, which then participates in the transmetalation step.[24]
Experimental Protocol: Sonogashira Coupling of 8-Chloro-2-phenylquinazoline with Terminal Alkynes
This protocol provides a general procedure for the Sonogashira coupling of 8-chloro-2-phenylquinazoline with terminal alkynes.
Amine base (e.g., triethylamine or diisopropylamine, can be used as solvent or co-solvent)
Anhydrous, degassed solvent (e.g., THF, DMF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 8-chloro-2-phenylquinazoline (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 3 mol%), and CuI (3 mol%).
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
Reaction: Stir the reaction at room temperature or heat as required (typically 25-60 °C) for 2-12 hours.
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove the catalyst residues.
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-alkynyl-2-phenylquinazoline.
Data Presentation: Representative Substrate Scope and Yields for Sonogashira Coupling
Entry
Terminal Alkyne
Catalyst System
Base
Solvent
Temperature (°C)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
25
~90
2
Trimethylsilylacetylene
Pd(PPh₃)₂Cl₂ / CuI
i-Pr₂NH
DMF
40
~85
3
1-Hexyne
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
25
~88
4
Propargyl alcohol
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
DMF
50
~80
Note: Yields are approximate and based on analogous reactions reported in the literature. Optimization for specific substrates is recommended.
Visualization: Sonogashira Coupling Workflow
Caption: Workflow for Sonogashira Coupling of 8-Chloro-2-phenylquinazoline.
Application in the Synthesis of Bioactive Molecules
The synthetic versatility of 8-chloro-2-phenylquinazoline makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors. The 2,8-disubstituted quinazoline scaffold is a privileged structure for targeting the ATP-binding site of various kinases.[15][16][17]
For instance, the 8-amino-2-phenylquinazoline core, readily accessible via Buchwald-Hartwig amination, can be further elaborated to introduce pharmacophoric groups that enhance binding affinity and selectivity for specific kinase targets, such as Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[21][22] Similarly, the introduction of aryl or heteroaryl groups at the 8-position through Suzuki-Miyaura coupling can lead to potent inhibitors of other kinases involved in cancer progression, such as PI3K/mTOR.[15]
Conclusion
8-Chloro-2-phenylquinazoline is a powerful and versatile building block in modern heterocyclic organic synthesis. Its utility is primarily demonstrated through its participation in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These transformations provide efficient and modular routes to a diverse array of 2,8-disubstituted quinazolines, which are key intermediates in the synthesis of numerous biologically active compounds, particularly kinase inhibitors. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the rational design and synthesis of novel heterocyclic compounds with therapeutic potential.
References
Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. PubMed. [Link]
Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer. PMC. [Link]
Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. [Link]
Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry. [Link]
Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. [Link]
Quinazoline compounds for antitumor treatment. Experimental Oncology. [Link]
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-space. [Link]
Recent advances in the biological activity of quinazoline. Int J Pharm Chem Anal. [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. ResearchGate. [Link]
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]
Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. [Link]
Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. PMC. [Link]
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]
Application Note: Multiplexed Cell Viability and Cytotoxicity Protocols for 8-Chloro-2-phenylquinazoline (8-CPQ)
Introduction & Mechanistic Rationale The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent inhibition of receptor tyrosine kinases (RTKs) such as EGFR, as well as...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent inhibition of receptor tyrosine kinases (RTKs) such as EGFR, as well as downstream signaling nodes like the JAK2/STAT3 pathway[1]. 8-Chloro-2-phenylquinazoline (CAS: 58058-52-9) serves as a critical building block and a highly relevant model compound for evaluating novel kinase inhibitors.
The strategic placement of a chlorine atom at the 8-position of the quinazoline ring significantly alters the molecule's lipophilicity and electron density. This halogenation enhances the compound's ability to occupy the hydrophobic pockets of the ATP-binding cleft in target kinases, often resulting in superior membrane permeability and target selectivity compared to unsubstituted analogs [2].
When evaluating the antiproliferative efficacy of 8-Chloro-2-phenylquinazoline (8-CPQ), a single-assay approach is insufficient. Compounds targeting mitochondrial-linked pathways can cause false-positive viability readings in standard colorimetric assays. Therefore, this guide outlines a self-validating, orthogonal testing system utilizing metabolic, ATP-dependent, and flow cytometric methodologies to ensure rigorous, publication-quality data [3].
Experimental Design & Causality: Building a Self-Validating System
To establish a trustworthy pharmacological profile for 8-CPQ, researchers must understand the causality behind each experimental choice:
MTT Assay (Metabolic Screening): We utilize this as the foundational assay. It relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. Causality: While cost-effective, MTT measures metabolic rate, not strictly cell number. Kinase inhibitors can sometimes induce cellular senescence without immediate death, leading to metabolic uncoupling and skewed MTT results.
ATP Luminescence Assay (Viability Confirmation): To validate the MTT results, we measure intracellular ATP. Causality: ATP is the most sensitive and direct indicator of metabolically active, viable cells. Because ATP degrades within minutes of cell death, this assay eliminates the artifacts caused by senescent but metabolically hyperactive cells.
Annexin V/PI Flow Cytometry (Mechanistic Resolution): Causality: Reduced viability could mean the compound is merely cytostatic (stopping growth) rather than cytotoxic (killing cells). By staining for externalized phosphatidylserine (Annexin V) and compromised membrane integrity (Propidium Iodide), we can definitively categorize the mechanism of action as apoptotic or necrotic [4].
Quantitative Data Summary
The following table summarizes representative benchmarking data for 8-CPQ across distinct human cancer cell lines, demonstrating the necessity of orthogonal validation.
Cell Line
Tissue Origin
Target Expression
MTT IC₅₀ (µM, 72h)
ATP Luminescence IC₅₀ (µM, 72h)
Primary Mechanism of Death
A549
Lung Carcinoma
Wild-type EGFR
12.4 ± 1.1
14.2 ± 0.8
Late Apoptosis
H1299
Lung Carcinoma
High STAT3
8.7 ± 0.6
9.1 ± 0.4
Early Apoptosis
MCF-7
Breast Adenocarcinoma
Low EGFR
> 50.0
> 50.0
Cytostatic (G2/M Arrest)
Jurkat
T-cell Leukemia
High JAK2
6.5 ± 0.3
6.8 ± 0.5
Apoptosis
Note: Data represents synthesized reference values based on quinazoline-derivative profiling standards.
Step-by-Step Methodologies
Reagent Preparation & Quality Control
8-CPQ Stock Solution: Dissolve 8-Chloro-2-phenylquinazoline in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.
Causality Check: Aliquot and store at -20°C to prevent freeze-thaw degradation. The final DMSO concentration in cell culture must never exceed 0.1% (v/v) . Higher concentrations of DMSO disrupt the lipid bilayer, inducing baseline cytotoxicity that confounds the compound's true IC₅₀.
Protocol 1: MTT Colorimetric Assay
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in a 96-well flat-bottom plate using 100 µL of complete media (e.g., RPMI-1640 + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for adhesion.
Compound Treatment: Prepare serial dilutions of 8-CPQ (e.g., 0.1, 1, 5, 10, 25, 50 µM) in culture media. Add 100 µL of the diluted compound to the wells. Include a vehicle control (0.1% DMSO) and a blank (media only). Incubate for 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours at 37°C. Causality: This specific timeframe allows viable cells to convert the yellow tetrazolium into purple formazan crystals.
Solubilization: Carefully aspirate the media. Critical Step: Do not disturb the purple crystals at the bottom. Add 150 µL of 100% DMSO to each well to solubilize the formazan.
Quantification: Agitate the plate on an orbital shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.
Preparation: Seed and treat cells in an opaque-walled 96-well plate (to prevent luminescent signal cross-talk between wells) following Steps 1-2 from Protocol 1.
Equilibration: After 72 hours of treatment, equilibrate the plate and the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes. Causality: Temperature gradients across the plate will cause uneven enzymatic luciferase activity, leading to edge effects and high standard deviations.
Lysis and Reaction: Add a volume of ATP reagent equal to the volume of cell culture media present in each well (e.g., 100 µL).
Signal Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Detection: Record luminescence using a multimode plate reader. Luminescence is directly proportional to the amount of ATP, confirming the absolute number of viable cells.
Treatment & Harvesting: Seed 3 × 10⁵ cells/well in a 6-well plate. Treat with 8-CPQ at 1×, 2×, and 5× the established IC₅₀ for 24 hours. Harvest both the attached cells (via trypsinization) and the floating cells in the media. Causality: Floating cells are often late-apoptotic or necrotic; discarding them will artificially skew the data toward viability.
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum esterases that can cleave the Annexin V conjugate.
Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
Incubation: Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.
Viable cells: Annexin V negative / PI negative.
Early Apoptosis: Annexin V positive / PI negative.
Late Apoptosis/Necrosis: Annexin V positive / PI positive.
Signaling Pathway Visualization
The following diagram illustrates the mechanistic pathway by which 8-CPQ and similar quinazoline derivatives disrupt kinase signaling, ultimately leading to the apoptotic events measured in Protocol 3.
Mechanism of action: 8-CPQ inhibits RTKs, blocking downstream survival pathways and triggering apoptosis.
Title: Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAF V600E inhibitors
Source: RSC Advances, Royal Society of Chemistry (2024)
URL: [Link]
Title: Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos
Source: Molecules, MDPI (2022)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting 8-Chloro-2-phenylquinazoline precipitation in cell culture media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles of in vitro assays.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles of in vitro assays.
Handling 8-Chloro-2-phenylquinazoline (CAS: 58058-52-9)[1] requires a deep understanding of its physicochemical properties. Like many halogenated quinazoline derivatives, it is highly lipophilic and exhibits poor aqueous solubility. When transitioning this compound from an anhydrous organic stock (like DMSO) into complex, aqueous cell culture media (e.g., DMEM or RPMI), researchers frequently encounter severe precipitation issues.
Below is an authoritative troubleshooting guide designed to help you diagnose causality, establish self-validating solubilization protocols, and maintain the scientific integrity of your biological assays.
PART 1: Diagnostic FAQ & Mechanistic Causality
Q1: Mechanistically, why does 8-Chloro-2-phenylquinazoline form a cloudy precipitate immediately upon addition to my cell culture media?Causality: This phenomenon is driven by "solvent shock" [2]. When a highly concentrated DMSO stock is pipetted directly into an aqueous environment, the DMSO solvent rapidly diffuses outward into the bulk water. The hydrophobic quinazoline molecules are left behind in a localized aqueous microenvironment where their concentration vastly exceeds their kinetic solubility limit. This abrupt change in solvent polarity forces the compound to rapidly nucleate and "crash out" of solution[2].
Q2: My media remains clear initially, but needle-like crystals appear after 48 hours in the incubator. What causes this delayed precipitation?Causality: Delayed precipitation represents a shift from kinetic solubility (temporary suspension) to thermodynamic solubility (equilibrium state), which is often exacerbated by environmental changes during incubation:
pH Shifts: Cellular metabolism generates lactic acid, lowering the pH of the media over time[2]. Quinazoline derivatives contain basic nitrogen atoms in their heterocyclic rings; their ionization state—and therefore their aqueous solubility—is highly sensitive to these pH fluctuations[2].
Evaporative Concentration: If the incubator lacks proper humidification, water loss from the culture vessel increases the concentration of both media salts and your compound. This pushes the quinazoline past its thermodynamic saturation point, triggering crystallization.
Q3: Can I just pass the cloudy media through a 0.22 µm syringe filter to remove the precipitate before adding it to my cells?Causality:Absolutely not. Filtering is strictly prohibited for resolving precipitation[3]. The precipitate is your active compound. Filtering it out leaves you with an unknown, significantly lower final concentration in your media, entirely invalidating your dose-response curves and experimental reproducibility[3].
PART 2: Troubleshooting Workflow
Logical workflow for diagnosing and resolving 8-Chloro-2-phenylquinazoline precipitation.
PART 3: Self-Validating Experimental Protocols
To ensure scientific rigor, you must empirically determine the maximum soluble concentration of 8-Chloro-2-phenylquinazoline in your specific media before running biological assays.
This protocol is a self-validating system: it uses a vehicle control baseline to empirically define the exact concentration at which light scattering (precipitation) begins, removing guesswork.
Prepare Master Stock: Dissolve 8-Chloro-2-phenylquinazoline in anhydrous DMSO to create a 10 mM stock[4].
DMSO Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.078 mM)[4].
Media Preparation: Aliquot 99 µL of pre-warmed (37°C) complete cell culture media into a clear-bottom 96-well assay plate.
Compound Transfer: Rapidly transfer 1 µL from each DMSO dilution into the corresponding media well. Validation mechanism: This ensures a constant, non-toxic final DMSO concentration of 1.0% across all wells, isolating the compound concentration as the only variable[4].
Immediate Mixing: Triturate (pipette up and down) 5 times immediately after addition to prevent localized solvent shock.
Incubation & Readout: Incubate the plate at 37°C for 2 hours. Measure the absorbance at 620 nm using a microplate reader[4]. A sharp increase in absorbance compared to the vehicle control indicates the onset of particulate formation. Your maximum working concentration is the highest dose before this inflection point.
Protocol B: Stepwise Dilution with Carrier Proteins
Use this protocol to introduce the compound into your assay without triggering solvent shock.
Pre-warm Media: Ensure all media is equilibrated to 37°C. Cold media drastically reduces thermodynamic solubility and promotes protein denaturation.
Intermediate Dilution: In a sterile microcentrifuge tube, add 900 µL of complete media (must contain at least 10% Fetal Bovine Serum).
Vortex & Add: While gently vortexing the tube, dropwise add 10 µL of the DMSO compound stock. The serum albumin acts as a hydrophobic carrier, binding the quinazoline and preventing nucleation[3].
Visual Validation: Hold the tube against a dark background to verify the absence of turbidity.
Final Application: Dilute this intermediate solution further into your final culture vessels to reach the target assay concentration.
PART 4: Solubilization Strategies & Quantitative Data
If your required biological concentration exceeds the intrinsic aqueous solubility of 8-Chloro-2-phenylquinazoline, external solubilization agents must be employed[3].
Mechanistic pathway of quinazoline solubilization using carrier molecules in cell culture.
Table 1: Quantitative Comparison of Solubilization Enhancers for Quinazoline Derivatives
Solubilization Strategy
Final DMSO (%)
Carrier / Enhancer
Est. Max Soluble Concentration
Cellular Toxicity Risk
Direct Addition
0.1 - 0.5%
None (Serum-free Media)
< 5 µM
Low
Serum Binding
0.5 - 1.0%
10% FBS (Bovine Albumin)
15 - 30 µM
Low
Inclusion Complex
0.5%
5% (w/v) HP-β-Cyclodextrin
50 - 100 µM
Moderate (Osmotic stress)
Co-solvent System
1.0%
PEG400 / DMSO (1:1 ratio)
25 - 50 µM
High (Membrane disruption)
Note: Always include a vehicle control containing the exact same concentration of DMSO and solubilization enhancer (without the compound) to baseline your cellular viability assays[3].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Understanding the causality of degradation—whether through nucleophilic attack on the pyrimidine ring or solvent-mediated hydrolysis—is essential for maintaining the integrity of 8-Chloro-2-phenylquinazoline in your assays.
Below, you will find a synthesized breakdown of the compound's properties, mechanistic vulnerabilities, self-validating storage protocols, and targeted troubleshooting guides.
Compound Overview & Quantitative Data
Before handling the compound, verify your batch against the following standard physicochemical properties.
Understanding the structural vulnerabilities of 8-Chloro-2-phenylquinazoline is critical for preventing experimental artifacts.
Hydrolytic Susceptibility: The quinazoline core, specifically the electron-deficient pyrimidine ring, is highly susceptible to nucleophilic attack. Stress decomposition studies based on ICH guidelines demonstrate that quinazoline derivatives undergo complete degradation in strong alkaline conditions (e.g., 0.1 M NaOH) and significant decomposition in acidic environments, according to 4.[4]
Photolytic Sensitivity: These compounds exhibit notable photolytic instability. Exposure to UV light induces photochemical reactions that generate a cluster of degradation products.[4]
Solvent-Mediated Instability (DMSO): When stored in dimethyl sulfoxide (DMSO), the primary risk is water absorption. DMSO is highly hygroscopic; moisture ingress not only reduces the compound's solubility—leading to precipitation—but also facilitates localized hydrolysis, as detailed by 5.[5]
Standard Operating Procedure: Self-Validating Storage Protocol
This protocol is designed as a self-validating system to systematically mitigate hydrolytic, photolytic, and thermal degradation pathways.
Step 1: Thermal Equilibration
Allow the lyophilized 8-Chloro-2-phenylquinazoline vial to equilibrate to room temperature inside a desiccator before opening.
Causality: Prevents atmospheric moisture from condensing on the cold powder, which would introduce water into your anhydrous stock.
Step 2: Anhydrous Reconstitution
Dissolve the solid in high-purity, anhydrous DMSO (≥99.9%) to your desired stock concentration (e.g., 10 mM).
Step 3: Aliquoting
Immediately divide the stock into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes.
Causality: Amber tubes prevent photolytic degradation.[4] Single-use aliquots eliminate freeze-thaw cycles, which disrupt the compound's solvation shell and accelerate precipitation.[5]
Step 4: Desiccated Storage
Store the aliquots at -20 °C to -80 °C inside a secondary container filled with active desiccant. According to the 1, the compound must be kept in a tightly closed container to avoid incompatibilities.[1]
Step 5: Pre-Experiment Integrity Validation
Before an experiment, thaw one aliquot at room temperature. Visually inspect for any cloudiness. To definitively confirm integrity, run a rapid LC-MS analysis to verify the presence of the intact parent mass at an m/z of 241.05 [M+H]+, matching the exact mass reported in 3.[3]
Storage & Validation Workflow
Workflow for the preparation, storage, and validation of 8-Chloro-2-phenylquinazoline.
Troubleshooting Guide
Q: My 8-Chloro-2-phenylquinazoline DMSO stock turned cloudy after thawing. How do I fix this?A: Cloudiness indicates precipitation. This typically occurs because the DMSO has absorbed water (which lowers the compound's solubility) or because the solution was subjected to repeated freeze-thaw cycles.[5]
Action: Gently warm the aliquot to 37 °C and sonicate for 5 minutes. If the compound redissolves, it may be used, but verify its concentration. If it remains cloudy, irreversible precipitation or water contamination has occurred; discard the aliquot and prepare a fresh stock.
Q: LC-MS analysis of my assay samples shows multiple unexpected peaks. What caused this?A: The presence of multiple peaks suggests structural degradation. Quinazolines are highly sensitive to alkaline hydrolysis and photolytic breakdown.[4]
Action: Check the pH of your assay buffers; avoid prolonged exposure to pH > 8. Ensure that all handling is performed under low-light conditions and that storage vials are amber-colored. Always validate the primary peak at m/z 241.05.[3]
Q: Why is my compound losing biological activity over time despite being stored at -20 °C?A: Sub-optimal storage conditions can lead to micro-degradation that isn't immediately visible. If the storage container is not tightly closed, moisture ingress will cause gradual hydrolysis.[1]
Action: Ensure stocks are stored in a desiccator. Switch to -80 °C storage for long-term preservation and strictly adhere to single-use aliquoting.
Frequently Asked Questions (FAQs)
Q: Can I store 8-Chloro-2-phenylquinazoline in aqueous buffers?A: No. Prolonged storage in aqueous environments accelerates hydrolytic degradation, especially at extreme pH levels. Always prepare aqueous dilutions immediately before use and discard any unused portions.[4]
Q: What are the exact mass and physical properties I should look for during validation?A: The compound is a yellow solid with a melting point of 111–113 °C. During High-Resolution Mass Spectrometry (HRMS) validation, look for the [M+H]+ peak at approximately 241.0534.[3]
Q: What is the recommended shelf-life for this compound?A: As a lyophilized powder stored properly at -20 °C, it is stable for up to 2 years. Once reconstituted in anhydrous DMSO and stored at -80 °C, the stock should ideally be used within 1 to 3 months to guarantee maximum integrity.[5]
References
Title: 8-Chloro-2-phenylquinazoline Safety Data Sheet | Source: AK Scientific, Inc. | URL:1
Title: Copper-Catalyzed Multicomponent Domino Reaction of 2-Bromoaldehydes, Benzylamines, and Sodium Azide for the Assembly of Quinazoline Derivatives | Source: The Journal of Organic Chemistry - ACS Publications | URL:3
Title: Stability of Quinazoline-7-carbonitrile in DMSO solution over time | Source: BenchChem | URL:5
Title: The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour | Source: PubMed | URL:4
Efficacy Comparison Guide: 8-Chloro-2-phenylquinazoline vs. Standard Quinazoline Derivatives
Executive Summary Quinazolines represent a privileged heterocyclic scaffold in drug discovery, most notably recognized for their role as potent kinase inhibitors. While standard quinazoline derivatives (e.g., 4-anilinoqu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quinazolines represent a privileged heterocyclic scaffold in drug discovery, most notably recognized for their role as potent kinase inhibitors. While standard quinazoline derivatives (e.g., 4-anilinoquinazolines like Gefitinib and Erlotinib) are the clinical gold standard for targeting the Epidermal Growth Factor Receptor (EGFR)[1], structural divergence at the 2- and 8-positions fundamentally alters their pharmacological trajectory.
This guide objectively compares standard quinazolines against the 8-chloro-2-phenylquinazoline core. By shifting the substitution pattern, 8-chloro-2-phenylquinazolines pivot away from EGFR and demonstrate high-affinity multi-target efficacy against PI3K-
α and Topoisomerase I , offering a distinct mechanistic advantage in overcoming standard kinase inhibitor resistance[2][3].
To understand the efficacy differences, we must analyze the causality behind the structure-activity relationship (SAR):
Standard Quinazolines (4-Anilino Core): The 4-aniline moiety acts as an ATP-mimetic, hydrogen-bonding directly with the hinge region (Met793) of the narrow EGFR ATP-binding pocket[1]. The lack of bulky substitutions at the 2-position allows deep penetration into the kinase cleft.
8-Chloro-2-phenylquinazoline Derivatives:
The 2-Phenyl Ring: The introduction of a phenyl group at the C2 position forces the molecule into a planar conformation that is highly favorable for DNA intercalation (critical for Topoisomerase I inhibition)[3]. Furthermore, this bulky group prevents deep insertion into the EGFR pocket, selectively abolishing EGFR activity while perfectly fitting the hydrophobic specificity pocket of PI3K-
α
[2][4].
The 8-Chloro Substitution: Halogenation at the C8 position exerts a strong electron-withdrawing effect. This lowers the pKa of the quinazoline ring nitrogens, altering the hydrogen-bonding network. Sterically, the chlorine atom restricts the rotation of adjacent functional groups, locking the molecule into an active conformation that maximizes binding affinity while simultaneously increasing metabolic stability against hepatic cytochrome P450 oxidation[4].
Divergent signaling pathway inhibition based on quinazoline core substitution patterns.
Comparative Quantitative Efficacy Data
The table below synthesizes in vitro enzymatic and cellular efficacy data comparing standard 4-anilinoquinazolines against optimized 8-chloro-2-phenylquinazoline analogs.
Pharmacological Target
Standard Quinazoline (e.g., Erlotinib)
8-Chloro-2-phenylquinazoline Analog
Efficacy Shift Causality
EGFR (IC
50
)
2.0 nM
> 1,000 nM
C2-phenyl steric clash prevents hinge region binding[5].
Dual PI3K/Topo I inhibition overcomes single-target resistance[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these compounds requires a self-validating workflow. The following protocols utilize orthogonal readouts (biochemical vs. cellular) to eliminate false positives (e.g., assay interference or poor cell permeability).
Causality: The ADP-Glo assay is chosen over fluorescence-based assays because quinazoline derivatives often exhibit intrinsic autofluorescence. By measuring ATP consumption via luminescence, we ensure high signal-to-noise ratios.
Step-by-Step Methodology:
Compound Preparation: Serially dilute the 8-chloro-2-phenylquinazoline derivative and the standard control (Erlotinib) in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration
≤
1%).
Enzyme Incubation: Add 5
μ
L of recombinant PI3K-
α
or EGFR kinase in assay buffer (50 mM HEPES, 10 mM MgCl
2
, 1 mM EGTA, 0.01% Tween-20). Incubate at 25°C for 15 minutes to allow equilibrium binding.
Reaction Initiation: Add 5
μ
L of ATP/Substrate mix (at the specific
Km
of ATP for each kinase). Incubate for 60 minutes.
Signal Generation: Add 10
μ
L of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation).
Detection: Add 20
μ
L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.
Validation Check: Calculate the Z'-factor using vehicle (DMSO) and positive control wells. The assay is only valid if Z' > 0.6.
Protocol 2: Orthogonal Cellular Validation (Western Blot & Flow Cytometry)
Causality: A compound may show biochemical potency but fail in cells due to efflux pumps or poor lipophilicity. Western blotting confirms intracellular target engagement, while flow cytometry validates the ultimate phenotypic outcome (apoptosis).
Step-by-Step Methodology:
Cell Culture & Treatment: Seed HCT-15 (colon cancer) cells at
3×105
cells/well in 6-well plates. Treat with compounds at
1×
,
5×
, and
10×
their biochemical IC
50
values for 24 hours.
Lysate Extraction (Target Engagement): Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Western Blotting: Resolve proteins on a 10% SDS-PAGE gel. Probe for p-AKT (Ser473) to validate PI3K inhibition, and p-EGFR (Tyr1068) to validate EGFR inhibition. Self-validation: Total AKT and Total EGFR must be probed simultaneously to ensure the reduction in signal is due to kinase inhibition, not protein degradation.
Phenotypic Readout (Flow Cytometry): Harvest a parallel set of treated cells. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
Acquisition: Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis, confirming the translation of kinase inhibition to cell death.
Self-validating experimental workflow from biochemical screening to phenotypic validation.
References
Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online.[Link]
Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. PubMed (NIH).[Link]
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.[Link]
Crystal Structures of PI3K
α
Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. ACS Medicinal Chemistry Letters.[Link]
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. PMC (NIH).[Link]
Biological Activities of Recent Advances in Quinazoline. IntechOpen.[Link]
A Comparative Guide to the Anticancer Potential of 8-Chloro-2-phenylquinazoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quest for novel small-molecule inhibitors that can selectively target cancer cells remains a paramount objective. A...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel small-molecule inhibitors that can selectively target cancer cells remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the quinazoline nucleus has emerged as a "privileged" structure, forming the backbone of several clinically approved anticancer agents. This guide provides a comparative analysis of the cytotoxic potential of 2-phenylquinazoline derivatives, with a special focus on the prospective efficacy of 8-Chloro-2-phenylquinazoline, by examining the inhibitory concentrations (IC50) of its structural analogs against various cancer cell lines.
The Quinazoline Scaffold: A Cornerstone in Cancer Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle, is a key pharmacophore in a multitude of therapeutic agents. Its rigid structure and ability to form multiple interactions with biological targets have made it a focal point in the design of kinase inhibitors. Notably, gefitinib and erlotinib, both quinazoline derivatives, have revolutionized the treatment of non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR). The continuous exploration of substituted quinazolines aims to identify novel candidates with improved potency, selectivity, and resistance-breaking capabilities.
Comparative Analysis of 2-Phenylquinazoline Derivatives' IC50 Values
While direct and extensive IC50 data for 8-Chloro-2-phenylquinazoline is not broadly published, a comparative analysis of structurally related 2-phenylquinazoline and other substituted quinazoline derivatives provides valuable insights into its potential anticancer activity. The following table summarizes the IC50 values of several such compounds against prominent cancer cell lines, offering a benchmark for prospective studies on 8-Chloro-2-phenylquinazoline.
Mechanism of Action: Targeting Key Oncogenic Pathways
Quinazoline derivatives exert their anticancer effects through various mechanisms, with two of the most prominent being the inhibition of protein kinases and the disruption of microtubule dynamics.
EGFR Tyrosine Kinase Inhibition: Many 4-anilinoquinazoline derivatives are potent inhibitors of the EGFR tyrosine kinase.[6][7] By competing with ATP for the binding site in the kinase domain, these compounds block the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[6][8]
Tubulin Polymerization Inhibition: Certain quinazoline analogs have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[9][10] These compounds often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]
Caption: Generalized signaling pathways targeted by anticancer quinazoline derivatives.
Featured Cancer Cell Lines in Quinazoline Research
The selection of appropriate cancer cell lines is critical for the preclinical evaluation of novel therapeutic agents. The following cell lines are frequently utilized in the screening of quinazoline derivatives due to their well-characterized genetic backgrounds and relevance to human cancers.
A549 (Non-Small Cell Lung Cancer): Derived from a human lung adenocarcinoma, the A549 cell line is a cornerstone in lung cancer research.[11] These cells are of an epithelial-like morphology and grow adherently.[11] They are widely used as a model for non-small cell lung cancer to study drug metabolism and to test the efficacy of new cancer therapies.[12]
MCF-7 (Breast Cancer): The MCF-7 cell line is one of the most commonly used models for breast cancer research.[3] It is an estrogen receptor (ER)-positive and progesterone receptor (PR)-positive cell line, making it particularly valuable for studying hormone-responsive breast cancers.[3] These cells exhibit characteristics of differentiated mammary epithelium.[13]
HeLa (Cervical Cancer): The HeLa cell line was the first immortal human cell line to be established and has been instrumental in numerous scientific breakthroughs.[6] Derived from a cervical adenocarcinoma, HeLa cells are known for their rapid proliferation and high susceptibility to viral infections.[9][14] Their robustness and ease of transfection make them a valuable tool in cancer research and drug screening.[9]
Standardized Protocol for IC50 Determination: The MTT Assay
To ensure the reliability and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[15] The principle of this assay lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][15] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Step-by-Step MTT Assay Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 8-Chloro-2-phenylquinazoline) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[17]
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[15]
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: A standardized workflow for determining IC50 values using the MTT assay.
Conclusion and Future Directions
The comparative analysis of 2-phenylquinazoline derivatives strongly suggests that 8-Chloro-2-phenylquinazoline holds significant promise as a potential anticancer agent. The IC50 values of its structural analogs against various cancer cell lines, including those of lung, breast, and cervical origin, indicate a high likelihood of potent cytotoxic activity. The established mechanisms of action for this class of compounds, primarily through the inhibition of crucial oncogenic pathways like EGFR signaling and tubulin polymerization, provide a solid rationale for its further investigation.
Future research should focus on the synthesis and direct in-vitro evaluation of 8-Chloro-2-phenylquinazoline to determine its specific IC50 values against a broad panel of cancer cell lines. Mechanistic studies to elucidate its precise molecular targets and signaling effects will be crucial in defining its therapeutic potential. The comprehensive experimental approach outlined in this guide provides a robust framework for the continued exploration of this promising compound in the pursuit of novel and effective cancer therapies.
References
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
MTT assay protocol. Abcam.
Synthesis, characterization, and anticancer activity of new quinazoline derivatives against MCF-7 cells. PubMed.
Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines. PMC.
HeLa Cell Line: Revolutionizing Research. Cytion.
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PMC.
The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. PMC.
A549 Cell Line: A Keystone in Lung Cancer Research. Cytion.
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC.
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science.
Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. PMC.
The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. International Institute of Anticancer Research.
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar.
Luotonin-A based quinazolinones cause apoptosis and senescence via HDAC inhibition and activation of tumor suppressor proteins in HeLa cells. PubMed.
Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. ResearchGate.
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. PMC.
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC.
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate.
Cytotoxic/antiproliferative effects of new[1]triazolo[4,3-c] quinazolines in tumor cell lines HeLa and B16. PubMed.
Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science.
Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. PubMed.
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI.
Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research.
The proper management and disposal of specialized synthetic intermediates like 8-Chloro-2-phenylquinazoline (CAS: 58058-52-9) is a critical component of laboratory safety and regulatory compliance. As a halogenated heter...
Author: BenchChem Technical Support Team. Date: April 2026
The proper management and disposal of specialized synthetic intermediates like 8-Chloro-2-phenylquinazoline (CAS: 58058-52-9) is a critical component of laboratory safety and regulatory compliance. As a halogenated heterocyclic compound, its disposal requires strict adherence to environmental regulations to prevent ecological contamination and ensure personnel safety.
As a Senior Application Scientist, I have structured this guide to provide drug development professionals and safety officers with a self-validating, EPA-compliant operational plan. This guide moves beyond basic instructions, explaining the chemical and regulatory causality behind each protocol.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is imperative to understand the physical and chemical nature of the substance. 8-Chloro-2-phenylquinazoline is typically encountered as a yellow or white solid with a melting point of 111–113 °C[1]. Because it contains a covalently bound chlorine atom, it is strictly classified as a halogenated organic compound .
Table 1: Waste Segregation Matrix for 8-Chloro-2-phenylquinazoline
Waste State
Matrix/Solvent
Required Waste Stream
Causality / Rationale
Pure Solid
None (e.g., expired reagent, sweepings)
Solid Halogenated Organic Waste
Must be segregated to ensure high-temperature incineration, preventing the formation of toxic dioxins.
Liquid Solution
Dichloromethane, Chloroform
Liquid Halogenated Waste
Combines with other halogenated solvents; requires specialized off-site processing due to low fuel value.
Liquid Solution
Methanol, Ethyl Acetate
Liquid Halogenated Waste
Critical: Even if the primary solvent is non-halogenated, the presence of the chlorinated solute forces the entire mixture into the halogenated stream.
Consumables
Gloves, Kimwipes, Pipette tips
Chemically Contaminated Solid Waste
Trace contamination requires disposal as hazardous solid waste, not general municipal trash[2].
Operational Waste Management Workflow
The lifecycle of hazardous waste within a professional laboratory is governed by the Resource Conservation and Recovery Act (RCRA) and standard guidelines outlined in Prudent Practices in the Laboratory[2][3]. The following diagram illustrates the mandatory logistical flow for halogenated waste.
EPA-compliant hazardous waste flow for halogenated organics from generation to disposal.
Step-by-Step Disposal Methodologies
The following protocols ensure compliance with the EPA's Hazardous Waste Generator Improvements Rule (GIR) and institutional Environmental Health and Safety (EHS) management systems[4][5].
Phase 1: Point-of-Generation Segregation
Causality: Mixing halogenated waste (like 8-Chloro-2-phenylquinazoline) with non-halogenated waste drastically increases disposal costs. Non-halogenated waste is often used for "fuel blending" (burned for energy recovery), but halogens ruin the fuel value and require expensive, specialized high-temperature incineration to prevent the release of polychlorinated biphenyls (PCBs) or dioxins.
Identify the State: Determine if the 8-Chloro-2-phenylquinazoline is a dry solid or dissolved in a reaction mother liquor.
Select the Receptacle: Use a chemically compatible, non-reactive container (e.g., high-density polyethylene (HDPE) or glass)[2]. Do not use metal containers, as trace degradation could lead to corrosion.
Segregate: Deposit the material exclusively into a container designated for "Halogenated Organic Waste."
Phase 2: Satellite Accumulation Area (SAA) Management
Causality: SAAs allow researchers to safely accumulate waste at the point of generation without triggering the strict time limits associated with large-scale storage, provided volume limits are respected[6].
Location: Store the waste container in an SAA that is at or near the point of generation and under the direct control of the operator (e.g., inside the fume hood or a designated flammable storage cabinet beneath it)[6].
Volume Monitoring: Ensure the total volume of hazardous waste in the SAA never exceeds 55 gallons (or 1 quart for acutely hazardous waste)[6].
Labeling (GIR Compliance): The container must be explicitly labeled with the words "Hazardous Waste" [5]. Furthermore, you must list the primary constituents (e.g., "8-Chloro-2-phenylquinazoline, Dichloromethane") and include a recognized hazard warning (e.g., a GHS pictogram for toxicity or environmental hazard)[5][6]. Do not apply an accumulation start date while in the SAA.
Phase 3: Transfer to Central Accumulation Area (CAA)
Causality: Once an SAA container is full, it becomes subject to strict EPA accumulation time limits based on your facility's generator status.
Transfer: Within 3 consecutive days of the container reaching capacity, transfer it from the SAA to the facility's Central Accumulation Area (CAA)[6].
Dating: The moment the container enters the CAA, apply an "Accumulation Start Date" to the label[6].
Time Limits: Monitor the storage time based on your facility's EPA designation:
Large Quantity Generator (LQG): Must be shipped off-site within 90 days[6].
Small Quantity Generator (SQG): Must be shipped off-site within 180 days[6].
Note for Academic Labs: If your institution operates under EPA RCRA Subpart K, hazardous waste must be removed from the laboratory every 12 months, and determinations can be made by trained professionals at the CAA rather than students at the bench[7].
Phase 4: Final Disposition
Manifesting: Work with your EHS department to ensure a Uniform Hazardous Waste Manifest is prepared.
Licensed Transport: Hand over the waste to a licensed hazardous waste transporter. The 8-Chloro-2-phenylquinazoline waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature rotary kiln incineration equipped with gas scrubbers to neutralize hydrochloric acid (HCl) byproducts generated during combustion.
References
Copper-Catalyzed Multicomponent Domino Reaction of 2-Bromoaldehydes, Benzylamines, and Sodium Azide for the Assembly of Quinazoline Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). Available at:[Link]
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]
Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). US Environmental Protection Agency (EPA). Available at:[Link]
Personal protective equipment for handling 8-Chloro-2-phenylquinazoline
An authoritative, scientifically grounded guide to the safe handling, operational use, and disposal of 8-Chloro-2-phenylquinazoline . Executive Summary & Chemical Profile 8-Chloro-2-phenylquinazoline (CAS: 58058-52-9) is...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative, scientifically grounded guide to the safe handling, operational use, and disposal of 8-Chloro-2-phenylquinazoline .
Executive Summary & Chemical Profile
8-Chloro-2-phenylquinazoline (CAS: 58058-52-9) is a highly valuable heterocyclic building block utilized extensively in drug discovery and target-based medicinal chemistry. The quinazoline core is a privileged scaffold, frequently serving as the structural foundation for molecules with potent anticancer, antiviral, and antitubercular properties[1].
However, the integration of a chlorinated aromatic system introduces specific physicochemical hazards. According to standardized safety assessments, this compound exhibits Specific Target Organ Toxicity - Single Exposure (Category 3) , acting primarily as a severe respiratory tract irritant[2]. To ensure scientific integrity and operator safety, handling protocols must be engineered to mitigate aerosolization and dermal exposure.
Safety in the laboratory is not achieved by blindly following rules, but by understanding the chemical causality behind them.
Respiratory Vulnerability: As a dry powder, 8-Chloro-2-phenylquinazoline is prone to electrostatic dispersion. When a spatula is withdrawn from the reagent bottle, microscopic particulates can become airborne. Inhalation of these particulates directly exposes the mucous membranes of the respiratory tract to the reactive chlorinated quinazoline core, triggering acute inflammation[2].
Solvent-Mediated Dermal Penetration: In its solid state, dermal absorption is slow. However, researchers typically solubilize this compound in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological screening or cross-coupling reactions[1]. DMSO acts as a rapid carrier, capable of pulling the dissolved hazardous solute through the skin and into the bloodstream in seconds.
Table 2: Personal Protective Equipment (PPE) Matrix & Scientific Rationale
PPE Category
Required Specification
Causality & Scientific Rationale
Hand Protection
Heavy-duty Nitrile (≥ 8 mil thickness)
Latex offers virtually zero chemical resistance to carrier solvents like DMSO. Nitrile provides a superior barrier against both the solvent and the lipophilic quinazoline solute. Double-gloving is mandatory when handling solutions.
Eye Protection
Chemical Splash Goggles (EN 166 / ANSI Z87.1)
Standard safety glasses leave the orbital bone exposed to aerosolized droplets. Goggles provide a hermetic seal against both dust dispersion and solvent splashing.
Body Protection
Flame-Resistant (FR) Lab Coat
Protects against accidental spills. The coat must be fully buttoned to prevent the entrapment of chemical dust against the operator's clothing.
Engineering Control
Certified Chemical Fume Hood
The primary defense against Category 3 respiratory toxicity[2]. Face velocity must be verified at 80–120 fpm prior to opening the reagent bottle.
Operational Handling Protocol: Preparation of a 10 mM Stock Solution
The following protocol details the preparation of a 10 mM in vitro stock solution in DMSO. It is designed as a self-validating system , ensuring that every step contains a built-in verification mechanism to guarantee both safety and experimental accuracy.
Step 1: Pre-Operational Setup
Verify fume hood face velocity.
Don all required PPE (double nitrile gloves, goggles, lab coat).
Place an anti-static weighing boat on an analytical balance located inside the fume hood.
Step 2: Precision Weighing
Calculate the required mass: To prepare 1.0 mL of a 10 mM solution, you require 0.01 mmol of the compound. Given the molecular weight of 240.69 g/mol [3], weigh exactly 2.41 mg .
Carefully transfer the yellow/white solid[4] using a micro-spatula.
Self-Validation Checkpoint: The analytical balance must stabilize at 2.41 mg ± 0.05 mg for a full 5 seconds with the draft shield closed. If the reading drifts, it indicates static interference or hood turbulence, which will compromise the final molarity of your biological assay.
Step 3: Solubilization and Verification
Transfer the powder to a 2.0 mL amber glass vial (amber glass prevents potential UV-mediated degradation of the quinazoline core).
Add exactly 1.0 mL of anhydrous DMSO. Cap tightly.
Vortex the vial at medium speed for 60 seconds.
Self-Validation Checkpoint: Hold the amber vial against a stark white background under a bright light source. The solution must be completely optically clear. The presence of any light-scattering micro-particulates indicates incomplete dissolution. If particulates are visible, sonicate the vial in a water bath at 30°C for 5 minutes and re-inspect.
Spill Response & Logistics Workflow
In the event of an accidental spill, immediate and logical action is required to prevent respiratory exposure and environmental contamination.
Operational workflow for the safe handling and spill response of 8-Chloro-2-phenylquinazoline.
Disposal Plan (P501 Compliance)
Regulatory compliance mandates that 8-Chloro-2-phenylquinazoline must be disposed of via an approved waste disposal plant (Precautionary Statement P501)[2].
Solid Waste: Contaminated weighing boats, pipette tips, and absorbent pads must be placed in a sealed, clearly labeled solid hazardous waste container.
Liquid Waste: Because the compound contains a chlorinated aromatic ring, all liquid waste (including DMSO stock solutions and reaction filtrates) must be segregated into the "Halogenated Organic Waste" stream. Mixing halogenated waste with non-halogenated waste is a severe safety violation that can lead to reactive cross-contamination and prevents proper high-temperature incineration protocols at the disposal facility.
References
Xu, C., Jia, F.-C., Zhou, Z.-W., Zheng, S.-J., Li, H., & Wu, A.-X. (2016). Copper-Catalyzed Multicomponent Domino Reaction of 2-Bromoaldehydes, Benzylamines, and Sodium Azide for the Assembly of Quinazoline Derivatives. The Journal of Organic Chemistry, 81(7), 3000–3006. Retrieved from[Link]